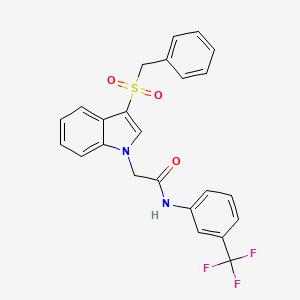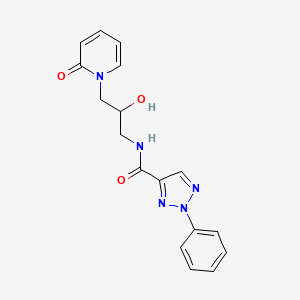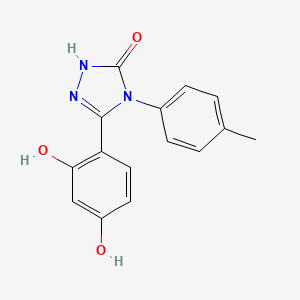
KPLH1130
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KPLH1130 是一种针对丙酮酸脱氢酶激酶 (PDK) 的特异性抑制剂。该化合物因其阻断巨噬细胞极化和减少促炎反应的能力而受到关注。 它已显示出改善高脂肪饮食小鼠的葡萄糖耐量的希望 .
作用机制
KPLH1130 通过特异性抑制丙酮酸脱氢酶激酶发挥作用。这种抑制阻止了丙酮酸脱氢酶的磷酸化和失活,从而增强了丙酮酸向乙酰辅酶 A 的转化。 这种代谢通量的变化可以通过调节巨噬细胞极化和促炎细胞因子的产生来改善葡萄糖耐量并减少炎症 .
生化分析
Biochemical Properties
KPLH1130 plays a significant role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to render it inactive . This compound, as a PDK inhibitor, interacts with this enzyme and inhibits its activity . This interaction is crucial in the regulation of metabolic processes and inflammatory responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . This compound also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with PDK . By inhibiting PDK, this compound prevents the phosphorylation of pyruvate dehydrogenase, thereby influencing metabolic processes and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound can suppress the expression of pro-inflammatory cytokines and reduce levels of certain biomolecules via PDK .
Dosage Effects in Animal Models
In animal models, specifically mice, this compound has been administered at a dose of 70 mg/kg . The treatment significantly enhances the glucose tolerance of mice fed a high-fat diet
Metabolic Pathways
This compound is involved in the metabolic pathway of pyruvate dehydrogenase . By inhibiting PDK, this compound affects the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, thereby influencing the metabolic flux .
Subcellular Localization
Given its role as a PDK inhibitor, it is likely to be found in the mitochondria where PDK and pyruvate dehydrogenase are located .
准备方法
合成路线和反应条件
KPLH1130 的合成涉及多个步骤,通常从关键中间体的制备开始。反应条件通常需要对温度、pH 值和特定催化剂的使用进行精确控制,以确保高产率和纯度。详细的合成路线是专有的,但通常涉及以下步骤:
核心结构的形成: 这涉及通过一系列缩合和环化反应创建分子的中心支架。
官能团修饰: 引入对化合物活性至关重要的官能团,例如羟基、氨基或羧基。
纯化: 使用重结晶、色谱或蒸馏等技术对最终产物进行纯化,以达到所需的纯度水平。
工业生产方法
This compound 的工业生产将实验室合成方法放大,通常使用间歇式或连续流反应器。该工艺针对成本效益和可扩展性进行了优化,确保该化合物可以大量生产,同时保持高纯度标准。
化学反应分析
反应类型
KPLH1130 会经历几种类型的化学反应,包括:
氧化: 在氧化剂的存在下,this compound 可以形成氧化衍生物。
还原: 还原剂可以将 this compound 转化为其还原形式。
取代: 各种亲核试剂可以取代 this compound 分子上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化物、胺和醇等试剂可以在适当条件下(例如酸性或碱性环境)使用。
主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生 this compound 的脱氧形式。
科学研究应用
KPLH1130 在科学研究中具有广泛的应用:
化学: 用作研究酶抑制和代谢途径的工具。
生物学: 研究丙酮酸脱氢酶激酶在细胞代谢和免疫反应中的作用。
医学: 代谢紊乱和炎症相关疾病的潜在治疗剂。
工业: 用于开发新药和生化分析。
相似化合物的比较
类似化合物
二氯乙酸: 另一种丙酮酸脱氢酶激酶抑制剂,但具有不同的化学结构和更广泛的作用。
AZD7545: 一种选择性丙酮酸脱氢酶激酶抑制剂,在代谢研究中具有类似的应用。
KPLH1130 的独特性
This compound 的独特性在于它对丙酮酸脱氢酶激酶的高度特异性和强大的抗炎特性。 与其他抑制剂不同,this compound 在动物模型中已显示出显着改善葡萄糖耐量的功效,使其成为代谢和炎症研究的宝贵工具 .
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBMTOBGXJTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
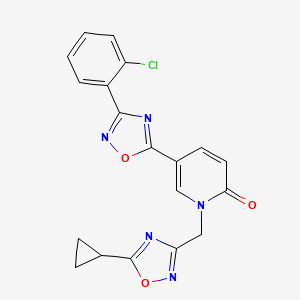
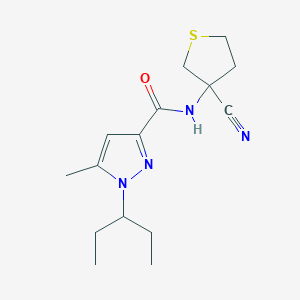
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471858.png)
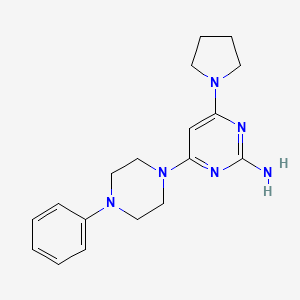
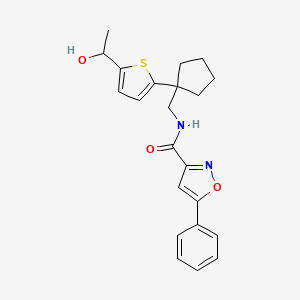
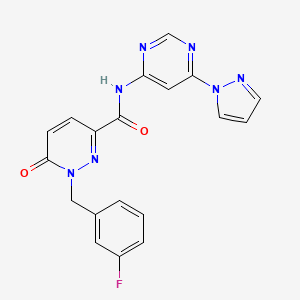

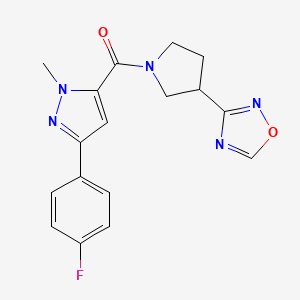

![N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471870.png)
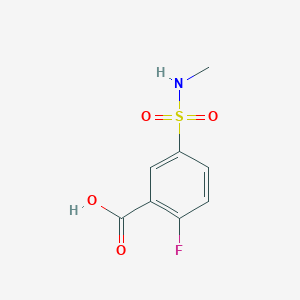
![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
